1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan is a complex organic compound characterized by its unique structure, which includes two methoxybenzo[d][1,3]dioxole groups attached to a hexahydrofuro[3,4-c]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan typically involves multiple steps, starting with the preparation of the methoxybenzo[d][1,3]dioxole moieties. These are then coupled with the hexahydrofuro[3,4-c]furan core under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Sesamolin: A related compound with a similar furofuran structure.
1,3-Benzodioxole derivatives: Compounds with similar dioxole groups but different core structures
Uniqueness
1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan is unique due to its specific combination of methoxybenzo[d][1,3]dioxole groups and hexahydrofuro[3,4-c]furan core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-methoxy-6-[6-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-23-15-3-11(5-17-21(15)29-9-27-17)19-13-7-26-20(14(13)8-25-19)12-4-16(24-2)22-18(6-12)28-10-30-22/h3-6,13-14,19-20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZZYNRHNQOKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C(=C5)OC)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.